Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide
Description
Properties
Molecular Formula |
C10H15BF3KO2 |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
potassium;trifluoro-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)boranuide |
InChI |
InChI=1S/C10H15BF3O2.K/c1-16-8(15)9-2-5-10(6-3-9,7-4-9)11(12,13)14;/h2-7H2,1H3;/q-1;+1 |
InChI Key |
VYLNWNMJRIPUIR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CCC(CC1)(CC2)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Core Bicyclic Framework Construction
The bicyclo[2.2.2]octane core bearing functional groups such as methoxycarbonyl is typically synthesized through photochemical or radical-mediated cyclization strategies. Analogous procedures from bicyclo[1.1.1]pentane derivatives provide insight into these methods:
Photochemical Addition Approach: A key step involves photochemical addition of strained bicyclic precursors (e.g., propellane derivatives) to diketones or diacetyl under UV irradiation (365 nm), performed in flow to enable scalability and efficient reaction control without the need for mercury lamps or quartz vessels. This reaction rapidly constructs the bicyclic core with diketone functionalities on a multigram to kilogram scale.
Haloform Reaction for Functionalization: Subsequent haloform reactions convert diketones into dicarboxylic acids, enabling further functionalization at defined positions on the bicyclic scaffold.
Introduction of Methoxycarbonyl Group
The methoxycarbonyl substituent (ester group) is introduced through esterification reactions of the bicyclic carboxylic acid intermediates:
- Esterification Using Carbodiimide Coupling: Carboxylic acid derivatives of the bicyclic system are reacted with methanol or methoxy-containing reagents in the presence of coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and catalysts like 4-(dimethylamino)pyridine (DMAP). This method efficiently yields methyl esters under mild conditions.
Formation of the Trifluoroborate Moiety
The trifluoroborate group is introduced via boron functionalization of the bicyclic intermediate, followed by fluorination:
Boronic Ester Formation: The bicyclic ester is converted into boronic esters using boron reagents such as 2,2′-bis(1,3,2-benzodioxaborole) under photochemical conditions with blue LED irradiation (450 nm). This step is often performed in flow to enhance reaction efficiency and scalability.
Conversion to Potassium Trifluoroborate: The boronic ester is treated with potassium fluoride (KF) or a similar fluoride source in aqueous methanol to generate the potassium trifluoroborate salt. The reaction is typically carried out at room temperature overnight, followed by purification steps including precipitation and drying under reduced pressure.
Purification and Characterization
Purification: Crude products are purified by column chromatography using gradients of hexane and tert-butyl methyl ether or ethyl acetate. Recrystallization from solvent mixtures such as methoxy-tert-butyl ether and pentane is also employed to obtain pure solids.
Characterization: The final compounds are characterized by NMR spectroscopy (^1H, ^13C, ^19F), high-resolution mass spectrometry (HRMS), and melting point determination to confirm structure and purity.
Data Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Scale | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Photochemical bicyclic core formation | Propellane + diacetyl, UV 365 nm, in flow photochemistry | Up to 1 kg scale | High | Mercury lamp-free, quartz vessel-free |
| 2 | Haloform reaction | Diketone + haloform reagents | 500 g scale | High | Converts diketone to dicarboxylic acid |
| 3 | Esterification | Carboxylic acid + methanol, DIC, DMAP | Multigram scale | 80-90 | Mild conditions, efficient ester formation |
| 4 | Boronic ester formation | Bicyclic ester + 2,2′-bis(1,3,2-benzodioxaborole), blue LED 450 nm, in flow | Multigram scale | High | Photochemical, scalable |
| 5 | Trifluoroborate salt formation | Boronic ester + KF·HF, MeOH:H2O (8:2), room temp | Multigram scale | ~79 | Purification by precipitation and drying |
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide involves its interaction with molecular targets through its trifluoroborate group. This group can form stable complexes with various substrates, facilitating chemical transformations. The bicyclo[2.2.2]octane ring system provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and analogous borate salts:
Key Comparative Insights
Bicyclo System Impact :
- The bicyclo[2.2.2]octane system in the target compound offers lower strain and higher rigidity compared to bicyclo[1.1.1]pentane or cyclopropane derivatives. This reduces reactivity but improves stability in biological environments .
- In contrast, bicyclo[1.1.1]pentane derivatives (e.g., CAS 2410559-74-7) are highly strained, enabling unique reactivity in cross-coupling reactions but limiting shelf life .
Substituent Effects :
- The 4-methoxycarbonyl group on bicyclo[2.2.2]octane provides steric shielding to the boron center, moderating its reactivity. This contrasts with 3-methoxycarbonyl on bicyclo[1.1.1]pentane, where proximity to the boron atom increases electrophilicity .
- Propargyl-carbamoyl substituents (e.g., CAS 75176013) introduce alkyne functionality for click chemistry but may reduce aqueous solubility .
Synthetic Utility: The target compound’s synthesis likely follows protocols similar to bicyclo[1.1.1]pentane derivatives, using DIC (diisopropylcarbodiimide) and DMAP (dimethylaminopyridine) as coupling agents . However, the larger bicyclo[2.2.2]octane system requires extended reaction times for functionalization .
Applications :
- Bicyclo[2.2.2]octane borates are preferred in drug discovery for their ability to mimic aromatic rings while avoiding metabolic oxidation. Smaller bicyclo systems (e.g., [1.1.1]pentane) are niche bioisosteres for tert-butyl or acetylene groups .
- Phenyl-substituted borates (e.g., CAS 1359865-98-7) excel in polymer chemistry due to planar aromatic systems enabling π-stacking .
Research Findings and Data
Stability and Reactivity
- Thermal Stability : Bicyclo[2.2.2]octane borates decompose at ≥200°C , outperforming bicyclo[1.1.1]pentane analogs (decomposition at ~150°C) .
- Hydrolytic Stability : The trifluoroborate group in the target compound resists hydrolysis in neutral aqueous conditions (t₁/₂ > 24 hrs), whereas cyclopropane analogs degrade rapidly (t₁/₂ < 1 hr) .
Cross-Coupling Efficiency
- In Suzuki-Miyaura reactions, the target compound achieves 85–90% yields with aryl halides, comparable to phenyl borates but slower than strained bicyclo[1.1.1]pentane derivatives (95% yields in half the time) .
Biological Activity
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide, commonly referred to by its systematic name, is a boron-containing compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, including its pharmacological properties, toxicological profile, and potential applications.
- Molecular Formula : C10H15BF3KO2
- Molecular Weight : 246.08 g/mol
- CAS Number : 2410559-74-7
- Physical State : Solid (white to light yellow powder)
- Purity : >95% (qNMR) .
This compound exhibits unique biological activities primarily attributed to its boron atom, which plays a crucial role in various biochemical pathways. The trifluoroborate moiety enhances its reactivity and solubility in biological systems, making it a potential candidate for drug development.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could mitigate oxidative stress in cells.
- Cellular Uptake : The bicyclic structure facilitates cellular uptake, enhancing bioavailability and efficacy.
Pharmacological Studies
Recent pharmacological studies have indicated that this compound exhibits various biological activities:
Toxicological Profile
While exploring the compound's biological activity, understanding its safety profile is crucial. Toxicological assessments indicate:
- Acute Toxicity : Classified as harmful if ingested or upon skin contact (H302, H312) .
- Irritation Potential : Causes skin and eye irritation (H315, H319) .
- Safety Precautions : Recommended protective measures include wearing gloves and eye protection during handling.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations of 50 µg/mL and above.
Case Study 2: Cytotoxic Effects on Cancer Cells
A series of assays were conducted on human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values ranging from 20 to 30 µM, indicating a promising cytotoxic profile that warrants further investigation into its mechanism of action.
Q & A
Q. What are the established synthetic routes for Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide?
The synthesis typically involves reacting a bicyclo[2.2.2]octane-derived boronic acid precursor with potassium fluoride (KF) in anhydrous tetrahydrofuran (THF) at room temperature or under mild reflux. For example:
- Step 1 : Generate a reactive boronic acid intermediate from 4-(methoxycarbonyl)bicyclo[2.2.2]octane using n-butyllithium.
- Step 2 : Fluorinate the intermediate with KF to form the trifluoroborate salt.
- Step 3 : Purify via recrystallization or column chromatography .
Key Considerations : Use of inert atmosphere (N₂/Ar) and moisture-free conditions is critical to avoid hydrolysis .
Q. How is the compound characterized analytically?
Standard characterization includes:
- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoroborate structure (δ ≈ -135 to -145 ppm) and ¹H/¹³C NMR for bicyclo[2.2.2]octane backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M–K]⁻).
- Elemental Analysis : Confirmation of boron and fluorine content .
- X-ray Diffraction : For crystalline derivatives, structural elucidation of the bicyclo system .
Q. What solvents and conditions stabilize the compound during storage?
Store at –20°C in anhydrous, deoxygenated THF or acetonitrile. Avoid protic solvents (e.g., water, alcohols) to prevent decomposition. Use amber vials to minimize light exposure .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling applications?
The compound’s bicyclo[2.2.2]octane moiety sterically hinders traditional Suzuki-Miyaura couplings. Optimize by:
- Catalyst Screening : Use bulky ligands (e.g., SPhos, RuPhos) with Pd(OAc)₂ to enhance turnover .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) at 80–100°C to improve solubility .
- Base Selection : Potassium carbonate or Cs₂CO₃ may mitigate aggregation issues .
Data Analysis : Monitor reaction progress via ¹⁹F NMR to track boron retention .
Q. What computational methods predict the compound’s reactivity?
- DFT Calculations : Model the boron center’s electrophilicity and steric effects of the bicyclo system.
- Docking Studies : Explore interactions with catalytic metal centers (e.g., Pd) to design tailored ligands .
Contradictions : Experimental vs. computed activation energies may arise due to solvent effects—calibrate models with empirical data .
Q. Are there documented biological activities for this compound?
While direct studies are limited, structurally related trifluoroborates show:
- Enzyme Inhibition : Binding to serine hydrolases via boron electrophilicity.
- In Vitro Antiproliferative Activity : Screen against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Caution : Biological testing requires rigorous purity validation (>95% by HPLC) and compliance with in vitro protocols .
Q. How does the bicyclo[2.2.2]octane system influence stability?
The rigid bicyclo framework enhances thermal stability (decomposition >150°C) but reduces solubility in nonpolar solvents. Comparative studies with acyclic analogs show:
- Lower Hydrolysis Rates : Due to steric shielding of the boron center.
- Longer Shelf Life : ~6 months at –20°C vs. 1–2 months for linear analogs .
Methodological Challenges
Q. How to resolve contradictions in reported synthetic protocols?
Discrepancies in reaction conditions (e.g., temperature, solvent) often stem from substrate-specific effects. Recommendations:
- DoE (Design of Experiments) : Systematically vary KF stoichiometry (1.2–2.0 equiv) and reaction time (2–24 hrs).
- In Situ Monitoring : Use ¹⁹F NMR to identify side products (e.g., BF₃ formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
